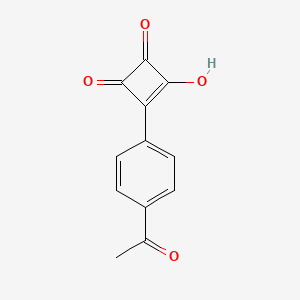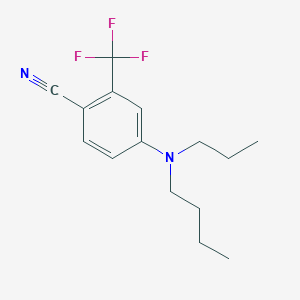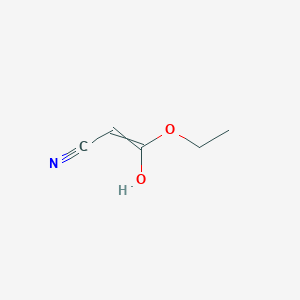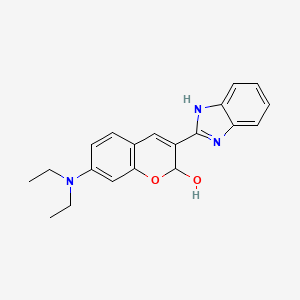
1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate is an organic compound that features a benzylamino group, a ketone, and a cyclopentylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate typically involves the following steps:
Formation of the Benzylamino Group: This can be achieved by reacting benzylamine with a suitable precursor, such as a halogenated butanone, under basic conditions.
Introduction of the Cyclopentylacetate Moiety: This step involves the esterification of the intermediate product with cyclopentylacetic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds with active sites, while the ketone and ester groups can participate in various chemical interactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(Amino)-1-oxobutan-2-yl cyclopentylacetate: Lacks the benzyl group, which may result in different biological activity.
1-(Benzylamino)-1-oxobutan-2-yl acetate: Lacks the cyclopentyl group, which could affect its chemical properties and reactivity.
Uniqueness
1-(Benzylamino)-1-oxobutan-2-yl cyclopentylacetate is unique due to the presence of both the benzylamino and cyclopentylacetate groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
656258-63-8 |
|---|---|
Fórmula molecular |
C18H25NO3 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
[1-(benzylamino)-1-oxobutan-2-yl] 2-cyclopentylacetate |
InChI |
InChI=1S/C18H25NO3/c1-2-16(22-17(20)12-14-8-6-7-9-14)18(21)19-13-15-10-4-3-5-11-15/h3-5,10-11,14,16H,2,6-9,12-13H2,1H3,(H,19,21) |
Clave InChI |
USDFPOKWMPGSQA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)NCC1=CC=CC=C1)OC(=O)CC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{(E)-[(2-Aminophenyl)imino]methyl}-5-methoxy-4H-pyran-4-one](/img/structure/B12543600.png)









![Benzenamine, N-[2-[bis(1,1-dimethylethyl)phosphino]ethyl]-N-methyl-](/img/structure/B12543692.png)


![Acetamide, 2,2,2-trifluoro-N-[2-(phenylethynyl)phenyl]-](/img/structure/B12543699.png)
